

Application Notes and Protocols: GSK2879552

Treatment of Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: GSK2879552

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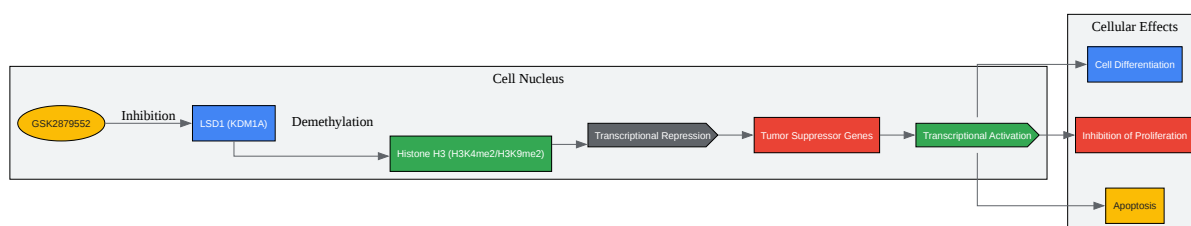
These application notes provide a comprehensive overview of the preclinical application of **GSK2879552**, a selective and irreversible inhibitor of Lysine-specific demethylase 1 (LSD1), in patient-derived xenograft (PDX) models of Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML). The protocols detailed below are based on available preclinical data and general methodologies for PDX studies.

Introduction

GSK2879552 is an investigational epigenetic modulator that targets LSD1 (also known as KDM1A), an enzyme overexpressed in various cancers, including SCLC and AML.^{[1][2]} LSD1 plays a crucial role in tumorigenesis by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes.^[1] By irreversibly inhibiting LSD1, **GSK2879552** aims to reactivate these silenced genes, thereby inducing cancer cell differentiation and inhibiting tumor growth.^{[1][3]} PDX models, which involve the transplantation of patient tumor tissue into immunodeficient mice, are a valuable tool for preclinical evaluation of novel cancer therapeutics as they closely recapitulate the heterogeneity and molecular characteristics of the original human tumor.^{[4][5][6]}

Mechanism of Action and Signaling Pathway

GSK2879552 functions by forming a covalent adduct with the FAD cofactor of the LSD1 enzyme, leading to its irreversible inactivation.[7] This inhibition of LSD1's demethylase activity results in an accumulation of mono- and di-methylated H3K4 and H3K9 at the promoter regions of target genes. The reactivation of tumor suppressor gene expression is a key downstream event that mediates the anti-tumor effects of **GSK2879552**. In AML, treatment with **GSK2879552** has been shown to upregulate cell surface differentiation markers such as CD11b and CD86.[3] While the direct signaling pathways are complex and context-dependent, the overarching mechanism involves the epigenetic reprogramming of cancer cells, pushing them towards a more differentiated and less proliferative state.



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Figure 1: GSK2879552 Signaling Pathway.

Quantitative Data from Preclinical PDX Studies

The following tables summarize the available quantitative data from preclinical studies of **GSK2879552** in SCLC and AML patient-derived models.

Table 1: Efficacy of **GSK2879552** in SCLC Xenograft Models

PDX Model	Dose and Administration	Treatment Duration	Tumor Growth Inhibition (TGI)	Reference
NCI-H526	1.5 mg/kg, oral, once daily	25-35 days	57%	[8]
NCI-H1417	1.5 mg/kg, oral, once daily	25-35 days	83%	[8]
NCI-H510	1.5 mg/kg, oral, once daily	25-35 days	38% (partial)	[8]
NCI-H69	1.5 mg/kg, oral, once daily	25-35 days	49% (partial)	[8]

Table 2: In Vitro Efficacy of **GSK2879552** in Primary AML Patient-Derived Cells

Assay Type	Number of Patient Samples	Endpoint	Results	Reference
Blast Colony Formation	14	Inhibition of colony growth	12 out of 14 samples were sensitive ($\geq 30\%$ inhibition)	[3]

Note: In vivo quantitative data for **GSK2879552** in AML PDX models is not readily available in the public domain.

Experimental Protocols

The following are detailed protocols for establishing and utilizing PDX models for the evaluation of **GSK2879552**. These are generalized protocols and may require optimization for specific patient tumors.

Protocol 1: Establishment of SCLC PDX Models

- **Tumor Acquisition:** Obtain fresh tumor tissue from consenting SCLC patients via surgical resection or biopsy. The tissue should be placed in sterile media (e.g., RPMI-1640) on ice and transported to the laboratory within 2 hours.
- **Tumor Processing:** In a sterile biosafety cabinet, wash the tumor tissue with PBS containing antibiotics. Remove any necrotic or fatty tissue and cut the tumor into small fragments (approximately 2-3 mm³).
- **Implantation:** Anesthetize 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG) using an appropriate anesthetic. Make a small incision on the flank of the mouse and create a subcutaneous pocket. Implant one tumor fragment into the pocket and close the incision with surgical clips or sutures.
- **Monitoring:** Monitor the mice for tumor growth by palpation twice weekly. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: $\text{Volume} = (\text{length} \times \text{width}^2) / 2$.
- **Passaging:** When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. Process the tumor as described in step 2 and implant fragments into new recipient mice for expansion. It is recommended to use early-passage PDXs (less than 10 passages) for drug efficacy studies to maintain the characteristics of the original tumor.

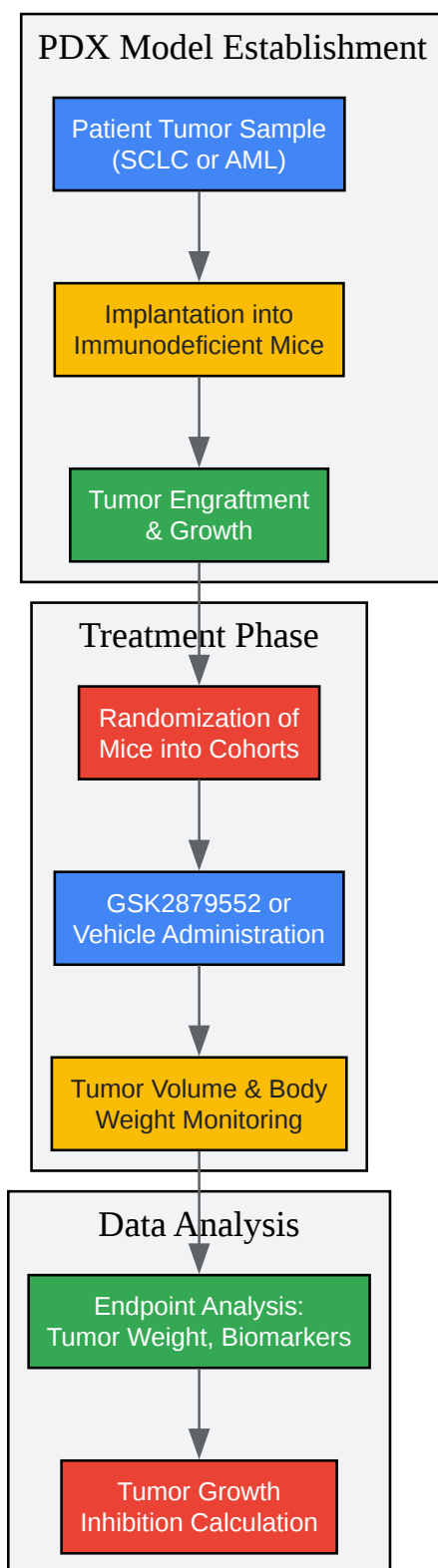
Protocol 2: Establishment of AML PDX Models

- **Sample Acquisition:** Obtain bone marrow aspirate or peripheral blood from consenting AML patients. Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
- **Cell Preparation:** Wash the isolated cells with PBS and resuspend in a suitable medium. Assess cell viability using trypan blue exclusion.
- **Implantation:** For systemic engraftment, inject $1-5 \times 10^6$ viable AML cells in 100-200 μL of PBS intravenously (via tail vein) into 6-8 week old immunodeficient mice (NSG mice are recommended for AML). For intrafemoral injection, inject $1-2 \times 10^6$ cells directly into the femur.

- **Engraftment Monitoring:** Starting 4-6 weeks post-injection, monitor for engraftment by collecting peripheral blood weekly and analyzing for the presence of human CD45+ cells by flow cytometry. Successful engraftment is typically defined as >1% human CD45+ cells in the peripheral blood.
- **Efficacy Studies:** Once engraftment is confirmed, mice can be randomized into treatment and control groups.

Protocol 3: GSK2879552 Administration and Efficacy Assessment in SCLC PDX Models

- **Animal Cohorts:** Once SCLC PDX tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
- **Drug Formulation:** Prepare **GSK2879552** for oral administration. A potential vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8] The final concentration should be calculated based on the desired dose (e.g., 1.5 mg/kg) and the average weight of the mice.
- **Drug Administration:** Administer **GSK2879552** or vehicle control to the respective groups once daily via oral gavage for the duration of the study (e.g., 25-35 days).
- **Monitoring:** Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
- **Endpoint Analysis:** At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be recorded. A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot, PCR) and another portion fixed in formalin for immunohistochemistry.



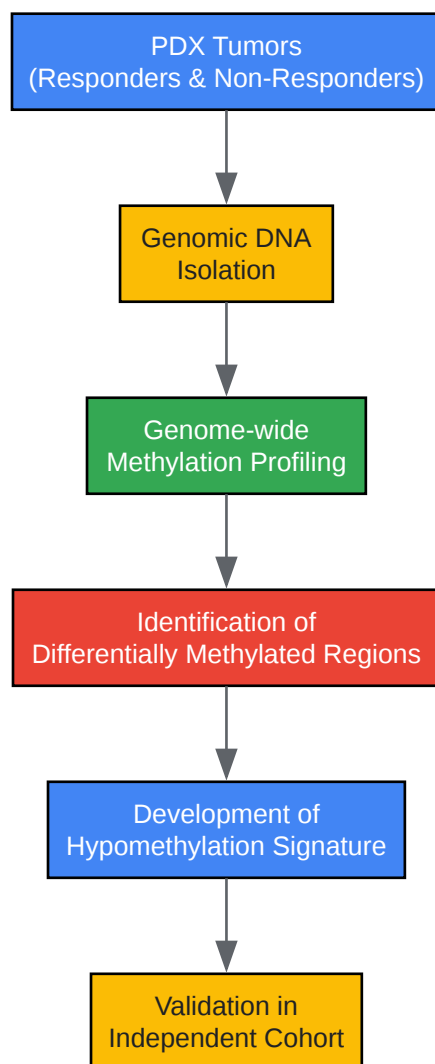
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Figure 2: General Experimental Workflow for **GSK2879552** in PDX Models.

Protocol 4: Biomarker Analysis - DNA Hypomethylation Signature (Conceptual)

While a specific, detailed protocol for the DNA hypomethylation signature predictive of **GSK2879552** response in SCLC PDX is not publicly available, a general workflow would likely involve the following steps.

- **DNA Isolation:** Extract high-quality genomic DNA from frozen PDX tumor tissue from both responder and non-responder groups.
- **Methylation Profiling:** Perform genome-wide methylation analysis using a technique such as whole-genome bisulfite sequencing (WGBS) or a targeted approach like methyl-binding domain sequencing (MBD-seq).
- **Data Analysis:** Identify differentially methylated regions (DMRs) between the responder and non-responder groups. This involves bioinformatic analysis to compare methylation levels at specific CpG sites or genomic regions.
- **Signature Development:** Select a panel of the most significant DMRs to create a predictive biomarker signature.
- **Validation:** Validate the predictive power of the signature in an independent cohort of PDX models.



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Figure 3: Conceptual Workflow for Biomarker Discovery.

Conclusion and Future Directions

GSK2879552 has demonstrated promising preclinical activity in SCLC PDX models, with significant tumor growth inhibition observed at a well-tolerated oral dose. While in vivo efficacy data in AML PDX models is currently lacking, in vitro studies on primary patient samples suggest a potential therapeutic role. The identification of a predictive DNA hypomethylation signature in SCLC highlights the potential for a biomarker-driven approach to patient selection.

It is important to note that the clinical development of **GSK2879552** was terminated due to an unfavorable risk-benefit profile observed in early-phase clinical trials.[9] Nevertheless, the

preclinical data generated in PDX models provide valuable insights into the therapeutic potential of LSD1 inhibition and can inform the development of next-generation epigenetic modulators with improved safety profiles. Future research in this area could focus on combination strategies to enhance the efficacy of LSD1 inhibitors and the further refinement of predictive biomarkers to identify patient populations most likely to benefit from this therapeutic approach.

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